5,5-Dimethyl-2,4-oxazolidinedione sodium salt
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Overview
Description
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione is an organic compound with the molecular formula C5H6NNaO3. It is a derivative of oxazolidine-2,4-dione, characterized by the presence of a sodium atom and two methyl groups at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione typically involves the reaction of 5,5-dimethyl-1,3-oxazolidine-2,4-dione with a sodium base. One common method is to dissolve 5,5-dimethyl-1,3-oxazolidine-2,4-dione in an appropriate solvent, such as ethanol or methanol, and then add sodium hydroxide or sodium methoxide. The reaction mixture is stirred at room temperature until the formation of the sodium salt is complete. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In industrial settings, the production of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 5,5-dimethyl-1,3-oxazolidine-2,4-dione and sodium hydroxide into the reactor, where the reaction takes place. The product is continuously removed, purified, and dried .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The sodium atom can be replaced by other cations through ion exchange reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidine-2,4-dione.
Common Reagents and Conditions
Substitution: Ion exchange resins or other cation sources.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various cationic derivatives of oxazolidine-2,4-dione.
Oxidation: Oxidized oxazolidine derivatives.
Reduction: 5,5-Dimethyl-1,3-oxazolidine-2,4-dione.
Scientific Research Applications
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other oxazolidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect calcium channels and neurotransmitter release, which may contribute to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Lacks the sodium atom, making it less reactive in certain substitution reactions.
5,5-Dimethyl-3-potassio-1,3-oxazolidine-2,4-dione: Similar structure but with a potassium atom instead of sodium.
5,5-Dimethyl-3-lithio-1,3-oxazolidine-2,4-dione: Contains a lithium atom, which can lead to different reactivity and applications.
Uniqueness
Its sodium salt form also enhances its solubility and stability compared to other similar compounds .
Properties
CAS No. |
64047-13-8 |
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Molecular Formula |
C5H6NNaO3 |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
sodium;5,5-dimethyl-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C5H7NO3.Na/c1-5(2)3(7)6-4(8)9-5;/h1-2H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
OWGHQPIPPHGSGP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=O)[N-]C(=O)O1)C.[Na+] |
Origin of Product |
United States |
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